3-(3-Chlorobenzyl)piperidin-3-ol
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Overview
Description
3-(3-Chlorobenzyl)piperidin-3-ol is a chemical compound with the molecular formula C12H16ClNO It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorobenzyl)piperidin-3-ol typically involves the reaction of 3-chlorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps are also scaled up, often involving automated chromatography systems and crystallization units .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorobenzyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted products.
Scientific Research Applications
3-(3-Chlorobenzyl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-Chlorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Benzylpiperidin-3-ol: Lacks the chlorine substituent, resulting in different chemical properties.
3-(4-Chlorobenzyl)piperidin-3-ol: Chlorine atom is positioned differently, affecting its reactivity and biological activity.
3-(3-Bromobenzyl)piperidin-3-ol: Bromine substituent instead of chlorine, leading to variations in reactivity and applications.
Uniqueness
3-(3-Chlorobenzyl)piperidin-3-ol is unique due to the presence of the chlorine atom at the 3-position of the benzyl group. This substitution pattern influences its chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H16ClNO |
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Molecular Weight |
225.71 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C12H16ClNO/c13-11-4-1-3-10(7-11)8-12(15)5-2-6-14-9-12/h1,3-4,7,14-15H,2,5-6,8-9H2 |
InChI Key |
BZRSNJDSWXLBTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(CC2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
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